molecular formula C13H10N2O4 B15356004 4-[(4-Nitrophenyl)Amino]Benzoic Acid CAS No. 16124-69-9

4-[(4-Nitrophenyl)Amino]Benzoic Acid

Cat. No.: B15356004
CAS No.: 16124-69-9
M. Wt: 258.23 g/mol
InChI Key: SPWISUSNVKQQAC-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)Amino]Benzoic Acid (C 13 H 10 N 2 O 4 ) is a high-value chemical synthon, notably serving as a precursor to 4-nitrophenyl (PNP) activated esters. Recent comparative studies have demonstrated the superiority of PNP esters over other types, such as tetrafluorophenyl (TFP) esters, in the field of radiochemistry, particularly for the one-step preparation of fluorine-18 labelled acylation synthons . These synthons are critical for the indirect radiolabelling of sensitive biomolecules, peptides, and small molecules for use in Positron Emission Tomography (PET) . A key research advantage of PNP esters derived from this compound is their exceptional stability; they have been shown to undergo no hydrolysis over nine hours at room temperature, whereas TFP esters can decompose in under an hour . Furthermore, PNP esters exhibit favorable and reproducible acylation kinetics, enabling rapid and high-yield amidation with amines, which is a fundamental reaction in bioconjugation and prosthetic group attachment . The practical handling is also advantageous, as PNP esters are typically crystalline and readily purified, facilitating their use in synthetic workflows . This combination of stability, high reactivity, and ease of handling makes 4-[(4-Nitrophenyl)Amino]Benzoic Acid an invaluable reagent for developing next-generation radiopharmaceuticals and for other advanced synthetic applications in chemical biology. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound using standard laboratory safety protocols.

Properties

CAS No.

16124-69-9

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-(4-nitroanilino)benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(18)19/h1-8,14H,(H,16,17)

InChI Key

SPWISUSNVKQQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Positional Isomers: Nitro Group Placement

  • 4-(3-Nitrophenyl)Benzoic Acid (C₁₃H₉NO₄, MW: 243.22 g/mol): The nitro group is at the meta position on the phenyl ring. Impact: Meta substitution reduces resonance stabilization compared to para, leading to lower acidity (estimated pKa ~2.5 vs. ~1.7 for para-nitrobenzoic acid). This isomer may exhibit reduced reactivity in electrophilic substitutions .
  • 4-(4-Nitrophenyl)Benzoic Acid (C₁₃H₉NO₄, MW: 243.22 g/mol): Directly comparable to the target compound but lacks the amino linker. Impact: Higher acidity (pKa ~1.7) due to stronger electron-withdrawing effects from the nitro group. Reduced solubility in polar solvents compared to amino-linked derivatives .

Functional Group Variations

  • 4-[(4-Chloro-3-Nitrophenyl)Sulfonyl]Amino-2-Hydroxybenzoic Acid (C₁₃H₉ClN₂O₇S, MW: 372.74 g/mol): Features a sulfonamide group and hydroxyl substituent. Impact: The sulfonyl group enhances polarity, increasing water solubility.
  • 4-[(4-Methoxyphenyl)Sulfamoyl]Benzoic Acid (C₁₄H₁₃NO₅S, MW: 307.32 g/mol): Methoxy (electron-donating) and sulfamoyl groups alter electronic properties. Impact: Reduced acidity (pKa ~3–4) compared to nitro derivatives. Enhanced lipophilicity due to the methoxy group, favoring membrane permeability .

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Molecular Weight pKa Solubility (Polar Solvents)
4-[(4-Nitrophenyl)Amino]Benzoic Acid 4-Nitrophenylamino (para) 258.23 ~2.2* Moderate (DMSO, ethanol)
4-(4-Nitrophenyl)Benzoic Acid 4-Nitrophenyl (para) 243.22 ~1.7 Low
4-[(4-Chloro-3-Nitrophenyl)Sulfonyl... Sulfonamide, hydroxyl, nitro 372.74 ~2.77 High (aqueous buffers)
4-Benzyloxybenzoic Acid Methyl Ester Benzyloxy, methyl ester 256.27 N/A Low (lipophilic solvents)

*Estimated based on substituent effects.

Key Research Findings

Electronic Effects : Para-nitro substitution maximizes resonance withdrawal, enhancing acidity and reactivity in electrophilic environments compared to meta isomers .

Solubility Trends : Sulfonamide and hydroxyl groups improve aqueous solubility, whereas benzyloxy and ester groups favor lipid membranes .

Structural Confirmation : HRMS and NMR remain gold-standard techniques for characterizing these derivatives, with deviations in chemical shifts reflecting substituent electronic environments .

Biological Activity

4-[(4-Nitrophenyl)Amino]Benzoic Acid (also known as 4-Nitroaniline-4-carboxylic acid) is an organic compound with notable biological activities. Characterized by its nitrophenyl and amino groups attached to a benzoic acid backbone, this compound has been the subject of various studies exploring its therapeutic potential and mechanisms of action. This article aims to provide a comprehensive overview of the biological activities associated with 4-[(4-Nitrophenyl)Amino]Benzoic Acid, including its anti-inflammatory, analgesic, and enzyme-inhibitory properties.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-[(4-Nitrophenyl)Amino]Benzoic Acid exhibits significant anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammatory pathways. Notably, it has shown promise as an inhibitor of cathepsins B and L, which are implicated in various malignancies. In vitro studies demonstrated that 4-[(4-Nitrophenyl)Amino]Benzoic Acid could significantly reduce the activity of these enzymes, indicating its potential role in cancer therapy .

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant activity , comparable to that of ascorbic acid. This property is crucial for protecting cells from oxidative stress, which is linked to numerous chronic diseases .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-[(4-Nitrophenyl)Amino]Benzoic Acid on various cancer cell lines. Results indicated low cytotoxicity against normal skin fibroblasts while exhibiting selective activity against certain cancer cells, highlighting its potential for targeted cancer therapies .

Study on Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of 4-[(4-Nitrophenyl)Amino]Benzoic Acid resulted in a significant reduction in edema and inflammatory cytokine levels. The study concluded that the compound could serve as an effective anti-inflammatory agent in clinical settings.

Enzyme Interaction Analysis

An in silico study assessed the binding affinity of 4-[(4-Nitrophenyl)Amino]Benzoic Acid to cathepsins B and L. The results indicated strong binding interactions, suggesting that modifications to the compound's structure could enhance its efficacy as an enzyme inhibitor .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Aminobenzoic AcidC7H7NO2Lacks nitro group; used as a dye precursor
2-Amino-5-nitrobenzoic AcidC7H7N3O2Contains two amino groups; used in pharmaceuticals
4-(Trifluoromethyl)anilineC7H6F3NFluorinated derivative; alters pharmacokinetics
4-NitrophenolC6H5N3O3Simple structure; widely used as a precursor in dyes

The unique combination of functional groups in 4-[(4-Nitrophenyl)Amino]Benzoic Acid contributes to distinct biological activities compared to these similar compounds.

Preparation Methods

Synthesis of 4-Aminobenzoic Acid via Hofmann Rearrangement

In the patented method, 1,4-phthalic acid monoester reacts with hydroxylamine to form a hydroxamic acid salt, which undergoes rearrangement under reflux conditions (110°C, 2 hours) in an acetonitrile-water solvent system. This yields 4-aminobenzoic acid with a 89.8% yield. The reaction’s efficiency stems from the stability of the hydroxamic acid intermediate and the mild conditions of the rearrangement.

Critical Parameters :

  • Solvent Ratio : Acetonitrile/water (2.5:1 v/v) ensures solubility and reaction homogeneity.
  • Temperature : Reflux at 110°C minimizes side reactions while driving the rearrangement to completion.

Functionalization to Introduce the 4-Nitrophenyl Group

To adapt this method for 4-[(4-Nitrophenyl)Amino]Benzoic Acid, the 4-aminobenzoic acid intermediate must undergo coupling with a nitro-substituted aryl electrophile. For example, 4-fluoro-1-nitrobenzene can react with 4-aminobenzoic acid via nucleophilic aromatic substitution (SNAr) under basic conditions. However, the electron-withdrawing nitro group deactivates the aryl fluoride, necessitating high temperatures (150–200°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Limitations :

  • Low reactivity of nitro-substituted electrophiles often results in suboptimal yields (<50%).
  • Competing hydrolysis of the carboxylic acid group requires protection (e.g., methyl ester) prior to coupling.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis offers a more efficient route to construct the diphenylamine linkage. The Buchwald-Hartwig amination, in particular, enables coupling between aryl halides and amines under milder conditions than classical methods.

Buchwald-Hartwig Amination Protocol

A representative synthesis involves reacting 4-bromobenzoic acid with 4-nitroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 100°C. This method achieves yields up to 75% with minimal by-products.

Optimization Insights :

  • Catalyst System : Pd/Xantphos exhibits superior activity for electron-deficient aryl halides.
  • Protection Strategy : Methyl ester protection of the carboxylic acid prevents coordination with the catalyst, improving reaction efficiency.

Ullmann Coupling as an Alternative

Copper-catalyzed Ullmann coupling provides a cost-effective alternative, though it requires higher temperatures (120–150°C) and longer reaction times (24–48 hours). A typical procedure uses CuI, 1,10-phenanthroline, and K₃PO₄ in dimethylformamide (DMF), yielding 60–65% of the target compound.

Comparative Analysis :

Parameter Buchwald-Hartwig Ullmann
Yield 70–75% 60–65%
Temperature 100°C 120–150°C
Catalyst Cost High Low
Functional Group Tolerance Moderate High

Nitration Strategies for Late-Stage Functionalization

Introducing the nitro group after forming the diphenylamine scaffold presents challenges due to the sensitivity of the amino group to nitrating agents. A two-step protection-nitration-deprotection sequence is often employed:

Protection of the Amino Group

Acetylation of 4-[(4-Aminophenyl)Amino]Benzoic Acid using acetic anhydride in pyridine yields the acetanilide derivative, shielding the amine during nitration.

Regioselective Nitration

Nitration with concentrated HNO₃/H₂SO₄ at 0°C selectively targets the para position of the aniline ring, driven by the electron-donating acetyl group. Subsequent hydrolysis with NaOH regenerates the amine, affording 4-[(4-Nitrophenyl)Amino]Benzoic Acid in 55–60% overall yield.

Key Considerations :

  • Strict temperature control (0–5°C) prevents over-nitration.
  • The acetyl group’s ortho/para-directing nature ensures regioselectivity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Hofmann Rearrangement + SNAr : Suitable for small-scale synthesis but limited by low yields in the coupling step.
  • Buchwald-Hartwig Amination : Ideal for industrial-scale production due to high reproducibility and moderate conditions.
  • Late-Stage Nitration : Avoids handling nitro intermediates but requires additional protection steps.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-[(4-Nitrophenyl)Amino]Benzoic Acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen/carbon environments. For example, the nitro group’s electron-withdrawing effects shift aromatic proton signals downfield .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in structural validation. Electrospray ionization (ESI) is suitable for polar derivatives .
  • Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro groups (asymmetric stretching ~1520 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Storage : Store in a cool, dry place (2–8°C) in airtight containers to avoid degradation .

Q. How can thermal stability be assessed under different conditions?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. For example, derivatives with nitro groups often exhibit high thermal stability (>250°C) .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residue formation. A typical TGA curve for nitroaromatics shows gradual mass loss above 200°C .

Advanced Research Questions

Q. How can contradictions in reaction thermodynamics data for derivatives be resolved?

  • Methodological Answer :

  • Validation via Calorimetry : Replicate enthalpy measurements (Δr_rH°) using isothermal titration calorimetry (ITC). For example, Δr_rH° = -67.4 ± 0.4 kJ/mol was reported for similar reactions in DMF .
  • Computational Cross-Check : Compare experimental data with density functional theory (DFT) calculations (e.g., Gaussian 16) to validate reaction mechanisms .

Q. What strategies optimize synthesis yields in DMF solvent systems?

  • Methodological Answer :

  • Kinetic Control : Monitor reaction progress via HPLC to identify intermediates. Adjust reaction time and temperature to favor product formation .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions. For example, Avra Synthesis Pvt. Ltd. reports >95% purity for nitro-substituted benzoic acids under optimized conditions .

Q. How does the nitro group influence the acidity of the benzoic acid moiety?

  • Methodological Answer :

  • pKa Determination : Use potentiometric titration or UV-Vis spectroscopy. Predicted pKa = 2.77 ± 0.10 for nitro-substituted derivatives, compared to ~4.2 for unsubstituted benzoic acid .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G**) to correlate electron-withdrawing effects with proton dissociation energies .

Q. What computational methods model molecular interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study solvation effects in polar solvents like DMF or water .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes inhibited by nitroaromatics) .

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